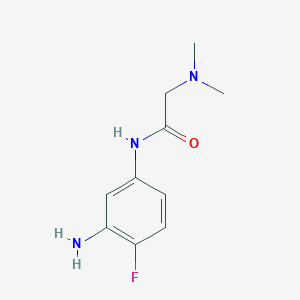
N1-(3-amino-4-fluorophenyl)-N2,N2-dimethylglycinamide
Cat. No. B8463775
M. Wt: 211.24 g/mol
InChI Key: WYOZPBTVUSJFPE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US07981903B2
Procedure details


A solution of N1-(4-fluoro-3-nitrophenyl)-N2,N2-dimethylglycinamide (3.0 g, 12.4 mmol) , 10% Pd/C (˜0.500 g, Lancaster) in absolute ethanol (100 mL) was stirred under 50 psi H2(g) overnight. The catalyst was removed by vacuum filtration through a celite pad, rinsed with methanol, and the filtrate was concentrated under reduced pressure to give N1-(3-amino-4-fluorophenyl)-N2,N2-dimethylglycinamide (2.23 g, 85%). 1H NMR (400 MHz, DMSO-d6) δ ppm 2.22 (s, 6 H) 2.97 (s, 2 H) 5.09 (s, 2 H) 6.64 (ddd, J=8.74, 3.98, 2.66 Hz, 1 H) 6.83 (dd, J=11.26, 8.70 Hz, 1 H) 7.15 (dd, J=8.42, 2.56 Hz, 1 H) 9.40 (s, 1 H).
Name
N1-(4-fluoro-3-nitrophenyl)-N2,N2-dimethylglycinamide
Quantity
3 g
Type
reactant
Reaction Step One



Yield
85%
Identifiers


|
REACTION_CXSMILES
|
[F:1][C:2]1[CH:7]=[CH:6][C:5]([NH:8][C:9](=[O:14])[CH2:10][N:11]([CH3:13])[CH3:12])=[CH:4][C:3]=1[N+:15]([O-])=O>C(O)C.[Pd]>[NH2:15][C:3]1[CH:4]=[C:5]([NH:8][C:9](=[O:14])[CH2:10][N:11]([CH3:12])[CH3:13])[CH:6]=[CH:7][C:2]=1[F:1]
|
Inputs


Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The catalyst was removed by vacuum filtration through a celite pad
|
WASH
|
Type
|
WASH
|
|
Details
|
rinsed with methanol
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
the filtrate was concentrated under reduced pressure
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
NC=1C=C(C=CC1F)NC(CN(C)C)=O
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 2.23 g | |
| YIELD: PERCENTYIELD | 85% | |
| YIELD: CALCULATEDPERCENTYIELD | 85.1% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
